2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride
Brand Name: Vulcanchem
CAS No.: 1203682-08-9
VCID: VC2868484
InChI: InChI=1S/C11H13N.ClH/c1-2-4-10-9(3-1)7-12-8-11(10)5-6-11;/h1-4,12H,5-8H2;1H
SMILES: C1CC12CNCC3=CC=CC=C23.Cl
Molecular Formula: C11H14ClN
Molecular Weight: 195.69 g/mol

2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride

CAS No.: 1203682-08-9

Cat. No.: VC2868484

Molecular Formula: C11H14ClN

Molecular Weight: 195.69 g/mol

* For research use only. Not for human or veterinary use.

2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride - 1203682-08-9

Specification

CAS No. 1203682-08-9
Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
IUPAC Name spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride
Standard InChI InChI=1S/C11H13N.ClH/c1-2-4-10-9(3-1)7-12-8-11(10)5-6-11;/h1-4,12H,5-8H2;1H
Standard InChI Key XETFWHTWRWOJFG-UHFFFAOYSA-N
SMILES C1CC12CNCC3=CC=CC=C23.Cl
Canonical SMILES C1CC12CNCC3=CC=CC=C23.Cl

Introduction

Chemical Identity and Structure

2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride is a spirocyclic compound featuring a cyclopropane ring fused to an isoquinoline moiety at the C-4' position, forming a unique three-dimensional architecture. The compound exists as the hydrochloride salt, which enhances its stability and solubility characteristics compared to the free base form.

Basic Identification Parameters

ParameterValue
CAS Registry Number1203682-08-9
Molecular FormulaC₁₁H₁₃N·HCl (C₁₁H₁₄ClN)
Molecular Weight195.69 g/mol
SMILES NotationC1=CC=CC2=C1CNCC21CC1.Cl
InChI1S/C11H13N.ClH/c1-2-4-10-9(3-1)7-12-8-11(10)5-6-11;/h1-4,12H,5-8H2;1H
InChI KeyXETFWHTWRWOJFG-UHFFFAOYSA-N

The structure consists of a benzene ring fused to a partially saturated nitrogen-containing six-membered ring, which is further connected to a cyclopropane moiety via a spiro carbon center. This arrangement creates a rigid three-dimensional framework with specific spatial orientation of functional groups, contributing to its potential biological activity and chemical reactivity patterns.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • A benzene ring (part of the isoquinoline system)

  • A partially reduced nitrogen-containing heterocycle

  • A cyclopropane ring connected via a spiro fusion

  • A protonated amine salt form (hydrochloride)

The spiro carbon atom creates a distinctive perpendicular arrangement between the cyclopropane and isoquinoline ring systems, resulting in a rigid three-dimensional structure. This structural rigidity may contribute to specific binding interactions in biological systems, potentially enhancing its value in medicinal chemistry applications.

Physical and Chemical Properties

Physical Properties

The compound typically appears as a crystalline solid, consistent with other hydrochloride salts of similar structure. As a hydrochloride salt, it demonstrates enhanced water solubility compared to its free base counterpart, making it more suitable for various research applications requiring aqueous solutions.

Chemical Properties

The chemical reactivity of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride is influenced by several structural features:

  • The secondary amine functionality (as a hydrochloride salt) provides a site for potential nucleophilic reactions and hydrogen bonding

  • The strained cyclopropane ring introduces ring tension that can be exploited in ring-opening reactions

  • The aromatic portion allows for electrophilic aromatic substitution reactions

  • The partially reduced isoquinoline system offers potential sites for oxidation or further functionalization

These properties make the compound versatile for various chemical transformations and derivatizations, enhancing its utility in organic synthesis pathways.

Chemical Reactivity and Transformations

The reactivity of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride is influenced by its functional groups and strained ring system. Understanding these reactivity patterns is crucial for developing synthetic methodologies and potential applications.

Nucleophilic Substitution Reactions

The secondary amine functionality, even as a hydrochloride salt, can participate in nucleophilic substitution reactions with appropriate electrophiles after deprotonation. This reactivity allows for N-functionalization, producing derivatives such as the methyl carboxylate analog (methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylate hydrochloride) reported in the literature .

Electrophilic Aromatic Substitution

The benzene portion of the isoquinoline system can undergo typical electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation. These reactions enable the synthesis of various 5', 6', 7', or 8'-substituted derivatives, as evidenced by the existence of compounds like 5'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride and 7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride .

Ring Strain and Opening Reactions

The cyclopropane ring, being highly strained, presents opportunities for ring-opening reactions under appropriate conditions. This reactivity may be exploited for the synthesis of more complex molecules and functionalized derivatives.

Structural Comparisons with Analogous Compounds

Comparing 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride with structurally related compounds provides valuable insights into structure-property relationships and potential applications.

Comparison with Different Ring Size Analogs

CompoundRing SizeMolecular WeightKey Structural Differences
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] HCl3-membered195.69 g/molBase structure
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] HCl4-membered209.71 g/molLarger alicyclic ring; reduced ring strain
2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline]6-membered201.31 g/molSignificantly larger alicyclic ring; more conformational flexibility

The variation in ring size affects molecular properties including:

Comparison with Substituted Derivatives

CompoundSubstituentPositionMolecular WeightPotential Effect
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] HClNoneN/A195.69 g/molReference compound
5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] HClFluoro5'213.68 g/molEnhanced lipophilicity; potential metabolic stability
6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] HClDimethoxy6',7'255.74 g/molIncreased polarity; potential H-bond acceptor capacity
7'-Methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] HClMethyl7'209.71 g/molSlightly enhanced lipophilicity
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carbonitrile HClCarbonitrile8'220.70 g/molIncreased polarity; potential for additional interactions

These substitution patterns illustrate how strategic modification of the base structure can tune physicochemical properties and potentially biological activities, allowing for customization to specific research requirements or therapeutic targets.

Future Research Directions

Several promising research directions could expand our understanding of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride and enhance its utility:

Synthetic Methodology Development

Development of more efficient synthetic routes could improve accessibility and enable large-scale production. Potential approaches include:

  • Catalytic methodologies for spiro center formation

  • Asymmetric synthesis for enantiomerically pure compounds

  • Green chemistry approaches with reduced environmental impact

Structure-Activity Relationship Studies

Systematic investigation of structure-activity relationships through the synthesis and evaluation of diverse derivatives could identify promising candidates for specific applications. Key focus areas might include:

  • Optimization of substitution patterns on the aromatic ring

  • Modification of the nitrogen functionality

  • Exploration of ring size effects on biological activity

Application Development

Exploration of potential applications in:

  • Medicinal chemistry as scaffolds for drug discovery

  • Materials science for specialized polymers or materials

  • Catalysis as novel ligands or catalytic systems

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